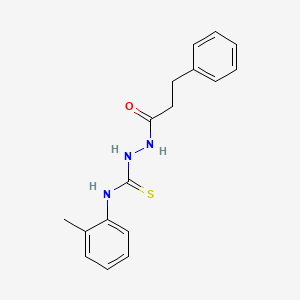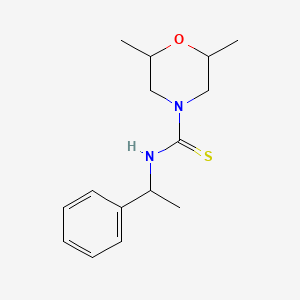![molecular formula C16H20N2OS B4631261 N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide is a compound of interest in the field of organic chemistry due to its unique structural and chemical properties. Its analysis encompasses synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
Research shows that compounds with structural similarities to N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide have been synthesized using conventional methods. These include reactions involving thiophene derivatives, which are characterized by spectroscopic methods like IR, Mass, NMR, and elemental analysis (Malani et al., 2016).
Molecular Structure Analysis
Studies on similar compounds demonstrate that the molecular structure can be determined using techniques such as single crystal X-ray crystallography. This helps in understanding the conformation and tautomerism in various states, providing insights into the molecular geometry of such compounds (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Compounds in this class are known to engage in a variety of chemical reactions. For instance, certain thiophene derivatives exhibit anti-proliferative and anti-microbial activities, which suggests a range of chemical interactions and biological activities (Amr et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and stability, can be studied through X-ray diffraction and spectroscopic techniques. This analysis helps in understanding the stability and state of the compound under various conditions (Nesterov et al., 2003).
Chemical Properties Analysis
Analysis of chemical properties often involves studying the interaction of these compounds with other chemical agents, their reactivity, and the nature of bonds within the molecule. Research shows that compounds with similar structures have been evaluated for their antibacterial properties, indicating a significant aspect of their chemical behavior (Vasu et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Research into compounds structurally similar to N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide has predominantly focused on their synthesis and potential medicinal applications. For example, studies have synthesized various derivatives to explore their biological activities, including antibacterial, antifungal, and anticancer properties. Notably, Schiff bases, including those with diethylamino)phenyl groups, have been synthesized and characterized for their potential as anticancer agents. These compounds exhibit cytotoxicity against cancer cell lines, such as HeLa and MCF-7, indicating their promise as therapeutic agents (Uddin et al., 2019).
Optical and Material Science
In the field of material science, derivatives of thiophene have been synthesized for applications in optoelectronics and as chemosensors. Research has demonstrated the synthesis of thiophene dyes showing nonlinear optical limiting behavior, beneficial for protecting optical sensors and human eyes from high-intensity light sources (Anandan et al., 2018). Furthermore, thiophene-based compounds have been investigated as chemosensors for detecting ions like Cu2+ and H2PO4−, displaying high selectivity and sensitivity, highlighting their potential in environmental monitoring and diagnostic assays (Meng et al., 2018).
Enzyme Inhibition and Drug Discovery
Several studies focus on the enzyme inhibitory activities of thiophene derivatives for potential therapeutic applications. For instance, thioxo-tetrahydropyrimidine derivatives, structurally related to the compound of interest, have been synthesized and identified as potent β-glucuronidase inhibitors. These findings suggest the utility of such compounds in drug discovery, particularly for diseases where β-glucuronidase plays a role in pathology (Iraji et al., 2020).
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-18(5-2)15-8-6-14(7-9-15)17-16(19)13-10-12(3)20-11-13/h6-11H,4-5H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVTXNDAOVUDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CSC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)